3-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)propanoic acid
Description
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-(5-ethyl-2-methylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-3-7-6-8(11(2)10-7)4-5-9(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
AZOSCELLQSWCHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)CCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propanoic acid typically involves:
- Construction or functionalization of the pyrazole ring with ethyl and methyl substituents.
- Introduction of the propanoic acid side chain at the 5-position of the pyrazole ring.
- Methylation at the N-1 position of the pyrazole ring.
The key challenge is achieving selective methylation without excessive by-products and environmental hazards.
Reported Synthetic Route from Patent CN103508959A
A notable method described in Chinese patent CN103508959A outlines a synthesis route for ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate , a closely related intermediate that can be hydrolyzed to the target propanoic acid. This method is significant due to its environmentally friendly approach and high reaction yield.
Reaction Scheme Summary:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Starting Material | Ethyl 3-ethyl-5-pyrazolecarboxylate | Base methylation | Use of sodium hydride (NaH) as base |
| 2. Methylation Agent | Dimethyl carbonate (DMC) | Methylation at N-1 position | Non-toxic alternative to dimethyl sulfate |
| 3. Solvent | Dimethylformamide (DMF) | Polar aprotic solvent facilitating reaction | Reaction temperature 80–140°C, 4 hours |
| 4. Product | Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate | Isolated product | Yield ~90%, minimal by-products |
Key Advantages:
- Environmental Safety: Dimethyl carbonate replaces the traditionally used toxic dimethyl sulfate, significantly reducing environmental pollution and safety risks.
- High Yield and Selectivity: Approximately 90% yield with fewer side products improves atom economy and process efficiency.
- Reaction Conditions: Moderate temperature and reaction time optimize methylation without degradation.
Reaction Equation (Simplified):
$$
\text{Ethyl 3-ethyl-5-pyrazolecarboxylate} + \text{NaH} + \text{Dimethyl carbonate} \xrightarrow[\text{80-140°C}]{\text{DMF, 4h}} \text{Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate}
$$
This intermediate can subsequently be hydrolyzed under acidic or basic conditions to yield 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propanoic acid .
Hydrolysis to Target Acid
- Hydrolysis Conditions: The ester group in the methylated intermediate is converted to the carboxylic acid using aqueous acid or base.
- Typical Reagents: Aqueous hydrochloric acid or sodium hydroxide under reflux.
- Outcome: High purity 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propanoic acid obtained after work-up and purification.
Comparative Data Table of Key Preparation Steps
| Step | Reagents | Conditions | Yield (%) | Environmental Impact | Notes |
|---|---|---|---|---|---|
| Methylation | NaH, Dimethyl carbonate | 80–140°C, 4h, DMF | ~90 | Low toxicity, eco-friendly | Replaces dimethyl sulfate |
| Hydrolysis | HCl or NaOH aqueous | Reflux, 2-6h | >85 | Standard acid/base hydrolysis | Converts ester to acid |
| Purification | Extraction, crystallization | Ambient to mild heating | High purity | Standard organic purification |
Research Discoveries and Insights
- Use of dimethyl carbonate as a methylating agent is a significant advancement, offering a safer and greener alternative to traditional methylating agents such as dimethyl sulfate or methyl iodide, which are highly toxic and environmentally hazardous.
- The reaction conditions (temperature and solvent choice) are optimized to minimize side reactions and maximize yield.
- Sodium hydride is effective as a strong base to deprotonate the pyrazole nitrogen for subsequent methylation.
- The overall synthetic route is scalable and suitable for industrial application due to its high yield and reduced environmental footprint.
- Analytical characterization (e.g., ^1H NMR, ^13C NMR, IR spectroscopy) confirms the structure and purity of the synthesized compound and intermediates.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 3-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related pyrazole and propanoic acid derivatives is presented below, focusing on substituents, functional groups, synthesis, and applications.
Key Observations
Structural Complexity: The target compound is simpler than pyrazolopyrimidine derivatives (e.g., 14, 15), which exhibit enhanced π-conjugation and halogenated groups for electronic modulation . Thiophene- and cyanothiophene-containing analogs (e.g., 7a, 11a) introduce heterocyclic diversity, improving binding affinity in drug discovery .
Functional Group Impact :
- Carboxylic Acid vs. Esters/Amides : The target’s free carboxylic acid enhances solubility in polar solvents and reactivity in salt formation, whereas methyl esters (e.g., 14, 15) and carboxamides (e.g., MK6) prioritize lipophilicity for membrane penetration .
- Perfluorinated Derivatives : Fluorinated chains (e.g., [476304-39-9]) drastically increase hydrophobicity and thermal stability, suited for industrial applications .
Synthetic Efficiency :
- High yields (85–93%) for pyrazolopyrimidines (14, 15) contrast with moderate yields (42%) for carboxamides (MK6), reflecting the challenge of introducing aryl groups .
- Thiophene derivatives (7a, 11a) require prolonged reflux (6+ hours), suggesting slower cyclization kinetics .
Applications :
Biological Activity
3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₁₀N₂O₂
- Molecular Weight : 154.17 g/mol
- CAS Number : 796845-50-6
Biological Activity Overview
The biological activity of 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propanoic acid has been investigated primarily for its effects on various biological systems, including its antibacterial and antifungal properties.
Antimicrobial Activity
Research indicates that compounds in the pyrazole family exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propanoic acid | TBD | Staphylococcus aureus, E. coli |
| MPP (another pyrazole derivative) | 0.0039 - 0.025 | S. aureus, E. coli |
The mechanism through which 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propanoic acid exerts its biological effects may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Pyrazole derivatives often act by inhibiting specific enzymes or pathways critical to microbial growth.
Study 1: Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial efficacy of various pyrazole derivatives, including 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propanoic acid. The compound demonstrated promising results against multiple strains of bacteria, with a notable minimum inhibitory concentration (MIC) against S. aureus and E. coli.
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of pyrazole derivatives, highlighting how modifications to the pyrazole ring influence their biological activity. The study concluded that specific substitutions at the 3-position significantly enhance antimicrobial properties, providing insights into optimizing drug design.
Q & A
Q. What are the key structural characteristics of 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propanoic acid, and how are they validated experimentally?
Answer: The compound features a pyrazole ring substituted with ethyl and methyl groups at positions 3 and 1, respectively, and a propanoic acid side chain at position 4. Structural validation typically involves:
Q. Table 1: Key Structural Data
| Property | Value/Description | Method |
|---|---|---|
| Molecular Weight | 182.22 g/mol | MS |
| Purity | ≥98% | HPLC |
| Substituent Positions | 3-Ethyl, 1-Methyl, 5-Propanoic Acid | NMR/X-ray |
Q. What synthetic methodologies are recommended for preparing 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propanoic acid?
Answer: Synthesis involves multi-step routes:
Pyrazole Ring Formation: Condensation of hydrazines with diketones or β-ketoesters under acidic/basic conditions.
Functionalization: Alkylation or acylation to introduce ethyl/methyl groups.
Propanoic Acid Attachment: Grignard reactions or Michael additions followed by oxidation.
Key Conditions:
- Catalysts: Pd/C for hydrogenation, BF₃·Et₂O for cyclization.
- Solvents: Ethanol, THF, or DMF under reflux (80–120°C) .
Q. Table 2: Reaction Optimization Parameters
| Step | Catalyst/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pyrazole Formation | H₂SO₄/EtOH | 100 | 65–75 |
| Propanoic Acid Addition | KMnO₄/H₂O | 80 | 50–60 |
Advanced Research Questions
Q. How can crystallization challenges for this compound be addressed during X-ray structure determination?
Answer: Crystallization difficulties arise due to flexible propanoic acid side chains. Strategies include:
Q. How do contradictory bioactivity results arise in studies of this compound, and how can they be resolved?
Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. null results) may stem from:
Q. What computational approaches are suitable for studying hydrogen-bonding interactions in this compound’s supramolecular assemblies?
Answer:
Q. What metabolic pathways are hypothesized for 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propanoic acid based on related propanoic acid derivatives?
Answer: Analogous compounds undergo:
- β-Oxidation: Propanoic acid chain degradation to CO₂/H₂O.
- Demethoxylation: Removal of methyl/ethyl groups via cytochrome P450 enzymes.
- Conjugation: Glucuronidation at the carboxylic acid group .
Validation Methods: - Isotopic Labeling: Track metabolites using ¹⁴C-labeled analogs.
- In Vitro Models: Liver microsome assays to identify phase I/II metabolites .
Q. How can structure-activity relationships (SARs) be elucidated for derivatives of this compound?
Answer:
- Substituent Variation: Synthesize analogs with halogens or bulkier groups at the pyrazole 3-position.
- Biological Screening: Test against enzyme targets (e.g., COX-2 for anti-inflammatory activity).
- QSAR Modeling: Correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
Q. What analytical techniques are critical for detecting degradation products under accelerated stability conditions?
Answer:
Q. How does the compound’s solid-state stability correlate with its hygroscopicity?
Answer:
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
